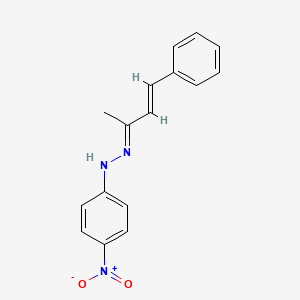

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone

Description

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is a hydrazone derivative formed by the condensation of 4-phenyl-3-buten-2-one (a conjugated enone) with 4-nitrophenylhydrazine. The parent ketone, 4-phenyl-3-buten-2-one, is a plant metabolite whose levels fluctuate under environmental stress, such as drought, as observed in metabolomic studies . The hydrazone derivative introduces a 4-nitrophenyl group, which is known to enhance stability and bioactivity in similar compounds.

Properties

CAS No. |

34292-79-0 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

4-nitro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]aniline |

InChI |

InChI=1S/C16H15N3O2/c1-13(7-8-14-5-3-2-4-6-14)17-18-15-9-11-16(12-10-15)19(20)21/h2-12,18H,1H3/b8-7+,17-13+ |

InChI Key |

YKLYFBYBGMTURT-UBFQYUKBSA-N |

Isomeric SMILES |

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone typically involves the reaction of 4-Phenyl-3-buten-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.

Major Products Formed

Oxidation: Corresponding oxides or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a substrate for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Structural Features

The target compound differs from other hydrazones primarily in its parent carbonyl structure. A comparative analysis is provided below:

Key Observations :

- The target compound’s enone system may confer unique electronic properties compared to aromatic aldehyde-derived hydrazones.

Key Observations :

- Acid catalysis (e.g., p-toluenesulfonic acid) in toluene is a standard method for aromatic hydrazones .

- Aqueous conditions are used for sugar-derived hydrazones, as seen in D-erythrose separation .

Antioxidant Activity:

- Compound 3a : Demonstrated strong radical scavenging (DPPH• and ABTS•+) and metal chelation, comparable to BHA/BHT.

- General Trend : Hydrazones with electron-withdrawing groups (e.g., nitro) show enhanced antioxidant capacity due to stabilization of radical intermediates .

Cytotoxic Activity:

- Compound 3c (4-nitrophenyl hydrazone) : Exhibited significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines.

- Quercetin-derived hydrazone : Potential PDE5 inhibition, suggesting vasodilatory effects akin to sildenafil.

Repellent Activity:

Key Observations :

- The 4-nitrophenyl group is associated with diverse bioactivities, including cytotoxicity and enzyme inhibition.

- The target compound’s enone backbone may synergize with the nitro group to enhance bioactivity, though experimental validation is needed.

Physical Properties

Limited data exist for the target compound, but analogous hydrazones provide benchmarks:

Biological Activity

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antiviral, antioxidant activities, and its potential applications in treating various diseases.

Chemical Structure and Properties

4-Phenyl-3-buten-2-one (4-nitrophenyl)hydrazone is derived from the condensation of 4-nitrophenyl hydrazine with 4-phenyl-3-buten-2-one. Its structure can be represented as follows:

This compound exhibits a hydrazone functional group that is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of 4-phenyl-3-buten-2-one, including hydrazones, exhibit substantial anti-inflammatory effects. For instance, compounds within this class have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting their potential use in treating inflammatory conditions .

2. Antioxidant Activity

The antioxidant capacity of 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is attributed to the presence of electron-donating groups that stabilize free radicals .

3. Antiviral Activity

In vitro studies have shown that this hydrazone derivative possesses antiviral properties against several viral strains. The mechanism is believed to involve the inhibition of viral replication and interference with viral entry into host cells .

Case Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various hydrazone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that specific substitutions on the phenyl ring could enhance inhibitory potency, with IC50 values ranging from 5.4 μM to 24.3 μM for AChE and BChE respectively .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 4-Nitrophenyl Hydrazone | 10.4 | 7.7 |

| Fluorophenyl Derivative | 5.4 | 9.9 |

| Chlorophenyl Derivative | 18.1 | 15.6 |

Case Study 2: Cytotoxicity Against Cancer Cells

The cytotoxic effects of 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone were tested on MCF-7 breast cancer cells and Hek293-T cells. The compound exhibited selective cytotoxicity towards cancerous cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between 4-phenyl-3-buten-2-one (4-nitrophenyl)hydrazone and target proteins involved in disease pathways. These studies revealed key binding interactions that may explain the observed biological activities, particularly against cholinesterases and inflammatory mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.